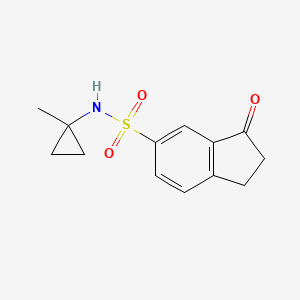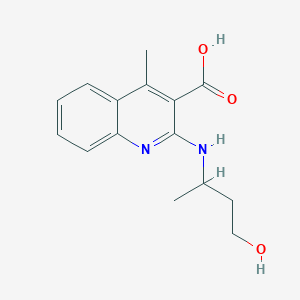
N,2,2-trimethyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-trimethyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pentanamide is a chemical compound with the molecular formula C19H32N4O. It is commonly referred to as TIPP, and it belongs to the class of piperidine compounds. TIPP has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
TIPP exerts its effects by binding to and activating the delta-opioid receptor. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. TIPP also activates the release of endogenous opioids such as enkephalins, which further contribute to its analgesic effects.
Biochemical and Physiological Effects:
TIPP has been shown to produce potent and long-lasting analgesic effects in animal models of acute and chronic pain. It has also been found to produce antinociceptive effects in neuropathic pain models. TIPP has been shown to be highly selective for the delta-opioid receptor, with minimal affinity for other opioid receptors. This selectivity reduces the risk of side effects such as respiratory depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TIPP is its high selectivity for the delta-opioid receptor. This selectivity allows for the study of the specific effects of delta-opioid receptor activation without interference from other opioid receptors. TIPP has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TIPP has limitations in terms of its solubility and stability, which can affect its formulation and storage.
Orientations Futures
There are several future directions for the study of TIPP. One area of research is the development of TIPP analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the effects of TIPP in various disease models, such as cancer pain and neuropathic pain. TIPP also has potential applications in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than other opioid agonists. Overall, TIPP has significant potential as a therapeutic agent for the treatment of pain and other conditions.
Méthodes De Synthèse
TIPP can be synthesized using various methods. One of the commonly used methods is the reaction of 1-(2-pyrimidinyl)piperidine with 2,2,5-trimethyl-1-pyrrolidinyloxyl (TEMPO) in the presence of copper (II) acetate. The reaction proceeds via the formation of a nitroxyl radical intermediate, which then reacts with the piperidine compound to form TIPP.
Applications De Recherche Scientifique
TIPP has been extensively studied for its potential therapeutic applications. It has been found to act as a potent and selective delta-opioid receptor agonist. The delta-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, mood, and reward. TIPP has been shown to produce analgesic effects in animal models of acute and chronic pain.
Propriétés
IUPAC Name |
N,2,2-trimethyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-5-9-17(2,3)15(22)20(4)14-7-12-21(13-8-14)16-18-10-6-11-19-16/h6,10-11,14H,5,7-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKYDCPOIXQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)N(C)C1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)

![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
![ethyl 2-[[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430204.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate](/img/structure/B7430208.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)
![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
